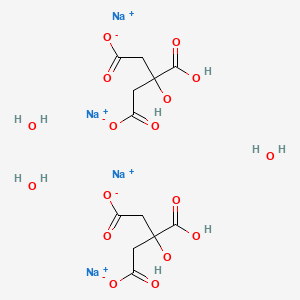

Disodium citrate sesquihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrasodium;3-carboxy-3-hydroxypentanedioate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.4Na.3H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*1H2/q;;4*+1;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPVLOQNBSHYEI-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Na4O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6132-05-4 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:4:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Disodium Citrate Sesquihydrate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of disodium (B8443419) citrate (B86180) sesquihydrate, tailored for its application in research and pharmaceutical development. The information presented herein is compiled from scientific literature and standardized methodologies to ensure accuracy and relevance for the intended audience.

Core Chemical and Physical Properties

Disodium citrate sesquihydrate is a sodium salt of citric acid that exists as a white, crystalline powder. It is widely utilized in the pharmaceutical industry as an excipient, acting as a buffering agent, sequestrant, and in therapeutic applications as a urinary alkalinizer and an anticoagulant.[1] Its chemical stability and solubility profile make it a versatile component in various dosage forms.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₆H₆Na₂O₇·1.5H₂O | [2] |

| Molecular Weight | 263.11 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | Freely soluble | [3] |

| Solubility in Ethanol (96%) | Practically insoluble | [3] |

| pH (1% aqueous solution) | 4.9 - 5.2 | [2] |

| Melting Point | 149 °C (with decomposition) | [2] |

| Water Content | 10.0% - 13.0% (as sesquihydrate) | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Solubility

The solubility of this compound is determined using the equilibrium solubility method.

Methodology:

-

Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm membrane filter to remove any undissolved particles.

-

Analyze the concentration of the dissolved solid in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

The solubility is expressed in terms of mass per unit volume (e.g., g/L).

pH Determination of Aqueous Solution

The pH of a this compound solution is a critical parameter, especially when used as a buffering agent.

Methodology:

-

Prepare a 1% (w/v) aqueous solution of this compound by dissolving 1 g of the substance in 100 mL of purified water.

-

Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).[7][8]

-

Rinse the pH electrode with purified water and then with a small portion of the sample solution.

-

Immerse the electrode in the sample solution and record the pH reading once it has stabilized.[9]

-

Perform the measurement at a controlled temperature, typically 25 °C.

Melting Point Determination

The melting point is determined using the capillary method.

Methodology:

-

Ensure the this compound sample is finely powdered and dry.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[10]

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate. Initially, a faster heating rate can be used to approach the expected melting point.

-

When the temperature is within 20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[11]

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For this compound, decomposition is observed at its melting point.[2]

Water Content Determination (Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is employed to determine the water of hydration.

Methodology:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a known, small amount of the this compound sample into a tared TGA pan.[12]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[13]

-

Record the mass loss as a function of temperature. The dehydration process will be observed as a distinct step-wise mass loss.

-

The percentage of mass loss corresponding to the dehydration step is calculated to determine the water content.[14][15]

Signaling Pathways and Mechanisms of Action

Disodium citrate's therapeutic effects are primarily due to the metabolic actions of the citrate ion. The following diagrams illustrate the key pathways.

Mechanism of Action as a Urinary Alkalinizer

Disodium citrate is metabolized to bicarbonate, which alkalinizes the urine. This is beneficial in conditions like urinary tract infections and for the prevention of certain types of kidney stones.[16]

Anticoagulant Effect of Citrate

Citrate acts as an anticoagulant by chelating calcium ions, which are essential for the blood coagulation cascade.[17]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Sodium acid citrate, Disodium hydrogen citrate SDS of Manufacturers [anmol.org]

- 3. 3.imimg.com [3.imimg.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. SOP for Operation and Calibration of pH Meter | Pharmaguideline [pharmaguideline.com]

- 9. pages.hannainst.com [pages.hannainst.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. skb.skku.edu [skb.skku.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Citrate As An Anticoagulant: Mechanism, Clinical Uses, and Benefits [needle.tube]

The Role of Disodium Citrate Sesquihydrate in Biological Buffers: A Technical Guide

Disodium (B8443419) citrate (B86180) sesquihydrate, an acid salt of citric acid, is a critical component in the formulation of biological buffers, widely utilized by researchers, scientists, and drug development professionals. Its utility stems from its role in the broader citrate buffer system, which offers stable pH control over a mildly acidic range. This technical guide provides an in-depth exploration of its chemical properties, buffering mechanism, and diverse applications, complete with quantitative data and detailed experimental protocols.

Core Principles of the Citrate Buffer System

A buffer's primary function is to resist changes in pH, a critical requirement for most biological experiments and pharmaceutical formulations where pH stability is paramount for molecular structure and function.[1][2] The effectiveness of the citrate buffer system, which includes disodium citrate sesquihydrate, is rooted in the properties of citric acid, a weak triprotic acid.

Citric acid (H₃C₆H₅O₇) can donate three protons in a stepwise manner, resulting in a solution containing a mixture of citric acid and its conjugate bases: monosodium citrate, disodium citrate, and trisodium (B8492382) citrate. The equilibrium between these species is what confers the buffering capacity. The specific pH of the buffer is determined by the relative concentrations of the acid and its conjugate bases, as described by the Henderson-Hasselbalch equation.

The buffering action of a solution containing disodium citrate involves the citrate ions neutralizing excess hydrogen (H⁺) or hydroxide (B78521) (OH⁻) ions, thereby maintaining a stable pH.[3][4] This makes the citrate buffer system particularly effective in the pH range of 3.0 to 6.2.[5][6][7]

Quantitative Data for this compound and Citrate Buffers

For accurate and reproducible experimental work, a clear understanding of the quantitative parameters of buffer components is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Na₂C₆H₆O₇ · 1.5H₂O[8] |

| Molecular Weight | 263.11 g/mol |

| Synonyms | Disodium hydrogen citrate sesquihydrate, Citric acid disodium salt sesquihydrate[8][9] |

| Appearance | White crystalline powder |

Table 2: Dissociation Constants (pKa) of Citric Acid

The buffering range of citrate is dictated by the three pKa values of citric acid. There is some variation in the reported values in the literature, which can influence the precise buffering capacity at different pH levels.

| pKa Value | Reported Value 1[10] | Reported Value 2[10] |

| pKa₁ | 3.13 | 3.10 |

| pKa₂ | 4.76 | 4.80 |

| pKa₃ | 6.40 | 5.40 |

Note: The discrepancy in pKa₃ values highlights the importance of empirical pH measurement and adjustment when preparing citrate buffers for specific applications.

The Buffering Mechanism of Citrate

The versatility of the citrate buffer system is visually represented by the stepwise dissociation of citric acid. Each dissociation step has a corresponding pKa value around which the buffer is most effective.

Caption: Stepwise dissociation of citric acid.

Applications in Research and Drug Development

This compound is a component of citrate buffers used in a wide array of applications due to its buffering capacity, stability, and affordability.[11]

-

Nucleic Acid Isolation : Citrate buffers are used in RNA and DNA isolation protocols because they effectively prevent base hydrolysis and auto-degradation, ensuring the integrity of the extracted nucleic acids.[6][7][11]

-

Antigen Retrieval in Immunohistochemistry : A key application is in heat-induced antigen retrieval (HIER).[5] Formalin fixation creates protein cross-links that can mask antigenic sites. Heating tissue sections in a citrate buffer (typically pH 6.0) breaks these cross-links, exposing the antigens for improved antibody detection and staining intensity.[6][7][12]

-

Protein Stabilization and Crystallization : In protein science, citrate buffers are used to maintain a stable pH environment, which is crucial for protein structure and function. They are effective in protein drying, purification, and crystallization protocols, helping to prevent oxidation and misfolding.[11]

-

Pharmaceutical Formulations : In drug development, disodium citrate is used as an excipient. It functions as a pH-buffering agent to maintain the stability and efficacy of active pharmaceutical ingredients (APIs).[4] It also acts as a sequestering agent, binding metal ions that could catalyze degradation reactions.[4]

-

Anticoagulation : The citrate ion is a potent chelating agent for calcium ions (Ca²⁺).[4] By binding calcium, which is a necessary cofactor in the coagulation cascade, citrate acts as an effective anticoagulant in blood collection tubes and for preserving blood in blood banks.[4][13]

Caption: Mechanism of Heat-Induced Antigen Retrieval.

Experimental Protocol: Preparation of 0.1 M Citrate Buffer

This section provides a detailed methodology for preparing a 0.1 M citrate buffer. The example below is for a target pH of 6.0.

Materials and Equipment:

-

Citric Acid Monohydrate (MW: 210.14 g/mol ) or Anhydrous Citric Acid (MW: 192.12 g/mol )

-

Sodium Citrate Dihydrate (MW: 294.10 g/mol ) or Trisodium Citrate Dihydrate (MW: 294.1 g/mol )

-

This compound can also be used as a primary component.

-

Distilled or deionized water

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

Protocol:

-

Prepare Stock Solutions (Optional but Recommended):

-

Solution A (0.1 M Citric Acid): Dissolve 19.21 g of anhydrous citric acid in distilled water and bring the final volume to 1 L.[14]

-

Solution B (0.1 M Sodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate in distilled water and bring the final volume to 1 L.

-

-

Buffer Preparation (for 1 L of 0.1 M Citrate Buffer, pH 6.0):

-

Add approximately 800 mL of distilled water to a beaker.[14]

-

Weigh and dissolve 3.358 g of anhydrous citric acid into the water.[14]

-

Weigh and dissolve 24.269 g of sodium citrate dihydrate into the solution.[14]

-

Place the beaker on a magnetic stirrer and mix until all solids are completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Immerse the pH electrode in the buffer solution and monitor the reading.

-

Carefully adjust the pH to 6.0 by adding small volumes of 0.1 M HCl or 0.1 M NaOH as needed.[14]

-

Once the target pH is stable, transfer the solution to a 1 L graduated cylinder.

-

Add distilled water to bring the final volume to exactly 1 L.[14]

-

Store the buffer at room temperature, where it is stable for up to 3 months.[6][7]

-

Caption: Workflow for Citrate Buffer Preparation.

Conclusion

This compound is an integral component of the versatile citrate buffer system. Its ability to maintain a stable pH in the mildly acidic range makes it indispensable for a multitude of applications in biological research and pharmaceutical development. From preserving the integrity of nucleic acids and proteins to enhancing the efficacy of immunohistochemical staining and stabilizing drug formulations, citrate buffers provide a reliable and cost-effective solution. A thorough understanding of its chemical properties and adherence to precise preparation protocols, as outlined in this guide, is crucial for achieving accurate and reproducible results.

References

- 1. Citrate Buffer [protocols.io]

- 2. msesupplies.com [msesupplies.com]

- 3. homework.study.com [homework.study.com]

- 4. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]

- 5. scribd.com [scribd.com]

- 6. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]

- 7. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. Disodium citrate - Wikipedia [en.wikipedia.org]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. newprairiepress.org [newprairiepress.org]

- 11. Sodium Citrate / Citric acid Buffer protocol [diagnopal.ca]

- 12. biocompare.com [biocompare.com]

- 13. Trisodium citrate - Wikipedia [en.wikipedia.org]

- 14. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

Disodium Citrate Sesquihydrate: A Technical Guide to its Chelating Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) citrate (B86180) sesquihydrate, a sodium salt of citric acid, is a versatile and widely utilized chelating agent in various scientific and industrial applications, including pharmaceutical formulations. Its efficacy stems from the inherent ability of the citrate anion to form stable complexes with a wide range of di- and trivalent metal ions. This technical guide provides an in-depth exploration of the core mechanism of action of disodium citrate sesquihydrate as a chelating agent. It details the chemistry of citrate-metal ion interactions, presents quantitative data on complex stability, outlines key experimental protocols for characterization, and provides visual representations of the underlying processes to support research and development efforts.

Introduction to Citrate Chelation

Chelation is a chemical process in which a polydentate ligand binds to a central metal ion to form a stable, ring-like structure known as a chelate. Citrate, the conjugate base of citric acid, is a natural and biocompatible chelating agent.[1][2] Its structure, featuring three carboxyl groups and one hydroxyl group, allows it to act as a multidentate ligand, forming multiple coordinate bonds with a single metal ion.[3] This multidentate binding leads to the formation of highly stable complexes, effectively sequestering metal ions and modulating their reactivity.[1] this compound (C₆H₆Na₂O₇·1.5H₂O) serves as a readily available source of the citrate anion in aqueous solutions.[4]

The chelating property of citrate is pivotal in numerous applications. In the pharmaceutical industry, it is used to enhance drug stability by sequestering metal ions that can catalyze oxidative degradation.[5] It also acts as an anticoagulant by chelating calcium ions (Ca²⁺), which are essential for the blood clotting cascade.[2] Furthermore, its ability to form soluble complexes with metal ions is leveraged in drug delivery systems and to mitigate the toxicity of heavy metals.[1]

The Core Mechanism of Chelation

The chelating activity of the citrate anion is fundamentally dependent on its molecular structure and the pH of the surrounding medium. The three carboxylic acid groups and the central hydroxyl group can all participate in the coordination of a metal ion.

The speciation of citrate in an aqueous solution is pH-dependent, with the carboxyl groups deprotonating at different pKa values (approximately 3.1, 4.8, and 6.4). The fully deprotonated citrate ion (Cit³⁻) is the most effective chelating form. The chelation reaction can be generalized as:

Mⁿ⁺ + Cit³⁻ ⇌ [M(Cit)]⁽ⁿ⁻³⁾⁺

Where Mⁿ⁺ represents a metal ion with a charge of n+.

The hydroxyl group can also deprotonate, particularly when complexing with strongly coordinating metal ions like Fe³⁺, further enhancing the stability of the chelate.[6] This results in the formation of very stable complexes, especially with trivalent cations.[3][7]

Chelation of Divalent and Trivalent Metal Ions

Disodium citrate effectively chelates a broad spectrum of metal ions.

-

Divalent Cations (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺): Citrate forms stable complexes with essential divalent cations. The chelation of Ca²⁺ is the basis for its anticoagulant activity.[2] In biological systems, citrate helps maintain the homeostasis of these ions.[8] The stability of these complexes is influenced by pH, with complex formation being more favorable at neutral to alkaline pH where the citrate is more deprotonated.[9]

-

Trivalent Cations (e.g., Fe³⁺, Al³⁺): Citrate exhibits a particularly high affinity for trivalent cations. The interaction with iron (Fe³⁺) is of significant biological and pharmaceutical relevance.[3] Citrate can form various stoichiometric complexes with Fe³⁺, and the speciation is highly dependent on the pH and the iron-to-citrate ratio.[6][10][11][12] This strong chelation is utilized to enhance iron bioavailability and to manage iron overload conditions.[3] Similarly, citrate forms stable complexes with aluminum (Al³⁺), which has implications for reducing aluminum toxicity.[7]

Quantitative Data: Stability of Metal-Citrate Complexes

The stability of a metal-chelate complex is quantified by its stability constant (log β). A higher log β value indicates a more stable complex. The following table summarizes the stability constants for various metal-citrate complexes.

| Metal Ion | Stoichiometry (Metal:Citrate) | log β | Conditions |

| Cu²⁺ | 1:1 | ~9.5 | 25 °C, 0.1 M KCl |

| Zn²⁺ | 1:1 | ~7.5 | 25 °C, 0.1 M KCl |

| Ni²⁺ | 1:1 ([NiHCit]) | - | pH 3-4 |

| Ni²⁺ | 1:1 ([NiCit]⁻) | - | pH ~6 |

| Ni²⁺ | 1:2 ([NiCit₂]⁴⁻) | - | pH > 7 |

| Fe³⁺ | 1:1 ([FeLH]) | 25.69 | 25 °C, 0.7 M NaClO₄ |

| Fe³⁺ | 1:2 ([FeL₂H₂]³⁻) | 48.06 | 25 °C, 0.7 M NaClO₄ |

| Fe³⁺ | 1:2 ([FeL₂H]⁴⁻) | 44.60 | 25 °C, 0.7 M NaClO₄ |

| Fe³⁺ | 1:2 ([FeL₂]⁵⁻) | 38.85 | 25 °C, 0.7 M NaClO₄ |

Note: The specific values can vary depending on the experimental conditions such as ionic strength and temperature. The data for Ni²⁺ indicates the formation of different complex species at varying pH levels.[13] The data for Fe³⁺ showcases the formation of various protonated and deprotonated 1:2 complexes.[10][11][12]

Experimental Protocols for Characterizing Chelation

Several analytical techniques can be employed to investigate the chelating properties of this compound.

Potentiometric Titration

This is a classical method to determine the stability constants of metal complexes.[14][15]

Principle: The formation of a metal-citrate complex involves the displacement of protons from the citrate molecule, leading to a change in the solution's pH. By titrating a solution containing the metal ion and citrate with a standard base and monitoring the pH, the formation curve of the complex can be constructed. From this curve, the stability constants can be calculated using methods like the Irving-Rossotti technique.[16]

Detailed Methodology:

-

Solution Preparation: Prepare standard solutions of this compound, the metal salt of interest, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH). The ionic strength of all solutions should be kept constant using an inert electrolyte like KCl or NaClO₄.[9]

-

Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution in a thermostated vessel.

-

Titration Procedure:

-

Perform a titration of the strong acid alone with the standard base to determine the concentration of the base.

-

Perform a titration of a mixture of the strong acid and disodium citrate with the standard base.

-

Perform a titration of a mixture of the strong acid, disodium citrate, and the metal salt with the standard base.

-

-

Data Analysis: Plot the pH readings against the volume of base added for all three titrations. From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄). Plot n̄ against pL (the negative logarithm of the free ligand concentration) to obtain the formation curve. The stability constants are then determined from this curve.[16]

UV-Vis Spectrophotometry

This technique is useful for studying the formation of colored metal-citrate complexes or by using a competitive ligand that forms a colored complex.[10][11][12]

Principle: The formation of a metal-citrate complex can lead to a change in the absorbance spectrum of the metal ion or a competing ligand. By monitoring these changes as a function of citrate concentration, the stoichiometry and stability of the complex can be determined.

Detailed Methodology:

-

Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound at a constant pH and ionic strength.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Analyze the changes in absorbance at a specific wavelength where the complex absorbs maximally. Methods like the mole-ratio method or Job's method of continuous variation can be used to determine the stoichiometry of the complex. The stability constant can be calculated from the absorbance data using appropriate equations.

Ion-Exchange Chromatography

This method can be used to separate free metal ions from metal-citrate complexes.[17][18][19]

Principle: An ion-exchange resin is used to bind the free metal ions. By measuring the distribution of the metal ion between the resin and the solution in the presence of citrate, the concentration of the free metal ion can be determined, which allows for the calculation of the stability constant.

Detailed Methodology:

-

Column Preparation: Pack a chromatography column with a suitable cation-exchange resin.

-

Equilibration: Equilibrate the column with a buffer of the desired pH and ionic strength.

-

Sample Application: Apply a solution containing a known total concentration of the metal ion and citrate to the column.

-

Elution: Elute the column with the equilibration buffer. The metal-citrate complex, being anionic or less cationic than the free metal ion, will elute first.

-

Quantification: Collect the fractions and determine the concentration of the metal ion in each fraction using a suitable analytical technique such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Analysis: From the amount of free metal ion retained by the resin and the amount of complexed metal ion in the eluate, the stability constant of the metal-citrate complex can be calculated.

Visualizing the Chelation Mechanism and Workflows

Signaling Pathway of Citrate Chelation

Caption: Mechanism of metal ion chelation by citrate.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants via potentiometric titration.

Applications in Drug Development

The robust chelating properties of this compound are harnessed in various aspects of drug development:

-

Formulation Stabilizer: By sequestering trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), citrate enhances the shelf-life and stability of liquid and semi-solid formulations.[1]

-

Anticoagulant in Blood Products: It is the standard anticoagulant for stored blood and blood products used in transfusions.[2]

-

Buffering Agent: The citrate buffer system helps maintain the pH of formulations, which is crucial for drug solubility, stability, and patient comfort.

-

Enhancing Bioavailability: By forming soluble complexes with poorly soluble metal-containing drugs or nutrients, citrate can improve their absorption.[3]

Conclusion

This compound is a highly effective and versatile chelating agent due to the multidentate nature of the citrate anion. Its ability to form stable complexes with a wide array of metal ions is fundamental to its utility in pharmaceutical sciences and beyond. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental characterization, is essential for its rational application in drug development and other scientific endeavors. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important excipient.

References

- 1. Citrate as a Chelating Agent [thinkdochemicals.com]

- 2. TPC - Citrate [turkupetcentre.net]

- 3. Exploring the Role of Citrate in Iron Chelation for Improved Bioavailability and Health Benefits [thinkdochemicals.com]

- 4. This compound | C12H18Na4O17 | CID 2724527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. researchgate.net [researchgate.net]

- 7. Citrate binding of Al3+ and Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. ijoer.com [ijoer.com]

- 14. ijsart.com [ijsart.com]

- 15. youtube.com [youtube.com]

- 16. asianpubs.org [asianpubs.org]

- 17. Complexation ion-exchange chromatography of some metal ions on papers impregnated with Ti(IV)-based inorganic ion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Usability of online-coupling ion exchange chromatography ICP-AES/-MS for the determination of trivalent metal complex species under acidic conditions - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 19. [Development of metal ions analysis by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Disodium Citrate Sesquihydrate in Organic Solvents: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Disodium (B8443419) Citrate (B86180) Sesquihydrate in Organic Solvents.

This technical guide provides a detailed overview of the solubility characteristics of disodium citrate sesquihydrate in various organic solvents. Aimed at professionals in the fields of pharmaceutical sciences, chemistry, and drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing compound solubility.

Introduction

This compound (C₆H₆Na₂O₇·1.5H₂O), a sodium salt of citric acid, is a widely utilized excipient in the pharmaceutical industry. Its roles as a buffering agent, anticoagulant, and sequestrant are well-established.[1] The solubility of this compound is a critical parameter influencing its formulation, bioavailability, and manufacturing processes. While its high solubility in water is well-documented, its behavior in organic solvents is less quantitatively defined yet crucial for various applications, including non-aqueous formulations and purification processes.

Solubility Profile of this compound

| Organic Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Ethanol (B145695) (96%) | Protic Solvent | Practically Insoluble[1][2] | Not available | Ambient |

| Methanol | Protic Solvent | Practically Insoluble[3] | Not available | Ambient |

| Propylene Glycol | Protic Solvent | Sparingly Soluble | Not available | Ambient |

| Glycerol | Protic Solvent | Sparingly Soluble | Not available | Ambient |

| Dimethyl Sulfoxide (DMSO) | Aprotic Solvent | Insoluble[4] | Not available | Ambient |

| N,N-Dimethylformamide (DMF) | Aprotic Solvent | Predicted to be poorly soluble | Not available | Ambient |

Note: "Practically Insoluble" is a pharmacopeial term generally indicating that more than 10,000 parts of solvent are required to dissolve one part of solute.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for formulation development and process optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath or magnetic stirrer is recommended.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed, dry container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried residue. The mass of the dissolved this compound is the difference between this final weight and the initial weight of the empty container.

-

Calculation: The solubility can then be calculated and expressed in units such as g/100 mL or mg/mL.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more sensitive and specific method for determining solubility, especially for compounds with low solubility or when dealing with complex matrices.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase or a solvent in which the compound is freely soluble and compatible with the HPLC system).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the organic solvent of interest following the equilibration and phase separation steps described in the gravimetric method.

-

Sample Dilution: Accurately dilute a known volume of the clear supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental and Logical Workflows

To aid in the conceptualization of the solubility determination process, the following diagrams, generated using Graphviz, illustrate the key workflows.

Conclusion

The solubility of this compound in organic solvents is a critical consideration for its application in non-aqueous systems. While qualitative data indicates poor solubility in common organic solvents like ethanol and methanol, this guide provides robust experimental protocols for researchers to quantitatively determine its solubility in solvents relevant to their specific needs. The presented workflows and methodologies are intended to serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling more informed and efficient formulation and process development.

References

Understanding the Hygroscopic Nature of Disodium Citrate Sesquihydrate in Lab Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) citrate (B86180) sesquihydrate (C₆H₆Na₂O₇·1.5H₂O), a sodium salt of citric acid, is a crystalline powder widely utilized in the pharmaceutical and food industries as a buffering and stabilizing agent.[1] Its physical properties, particularly its interaction with atmospheric moisture, are of paramount importance for formulation development, manufacturing, and ensuring product stability. This technical guide provides a comprehensive overview of the hygroscopic nature of disodium citrate sesquihydrate under laboratory conditions, detailing experimental protocols for its characterization and presenting illustrative data.

The Hygroscopic Profile of this compound

This compound is known to be a hygroscopic material, meaning it has the ability to attract and hold water molecules from the surrounding environment.[1] This property is critical to consider during handling, storage, and processing, as moisture uptake can lead to physical and chemical changes, such as caking, deliquescence, and altered dissolution rates, which can impact the efficacy and shelf-life of the final product.

The extent of moisture sorption is dependent on the ambient relative humidity (RH) and temperature. A key parameter in characterizing hygroscopicity is the Critical Relative Humidity (CRH), which is the RH at which a material begins to absorb a significant amount of moisture from the atmosphere. Below the CRH, the material will not absorb atmospheric moisture.

Quantitative Analysis of Hygroscopicity

To accurately characterize the hygroscopic nature of this compound, a series of quantitative experiments are essential. The following tables present illustrative data that one might expect to obtain from such analyses.

Table 1: Illustrative Dynamic Vapor Sorption (DVS) Data for this compound at 25°C

| Relative Humidity (%) | Change in Mass (%) - Sorption | Change in Mass (%) - Desorption |

| 0 | 0.00 | 1.52 |

| 10 | 0.15 | 1.45 |

| 20 | 0.28 | 1.38 |

| 30 | 0.42 | 1.25 |

| 40 | 0.58 | 1.10 |

| 50 | 0.75 | 0.95 |

| 60 | 0.95 | 0.80 |

| 70 | 1.20 | 0.65 |

| 80 | 1.55 | 0.45 |

| 90 | 2.50 | 0.25 |

Table 2: Illustrative Water Content Determination by Karl Fischer Titration

| Sample Batch | Initial Water Content (%) | Water Content after 24h at 75% RH (%) |

| A | 10.5 | 12.8 |

| B | 10.3 | 12.6 |

| C | 10.6 | 12.9 |

| Average | 10.47 | 12.77 |

Table 3: Illustrative Thermogravimetric Analysis (TGA) Data for Dehydration

| Temperature Range (°C) | Mass Loss (%) | Corresponding Water Molecules Lost |

| 50 - 120 | ~10.2 | ~1.5 (Water of Hydration) |

| > 200 | > 15.0 | Decomposition |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the protocols for the key experiments used to assess the hygroscopicity of this compound.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled series of changes in relative humidity at a constant temperature.[2] This allows for the determination of moisture sorption and desorption isotherms.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.

-

Instrument Setup: Place the sample in a DVS instrument. Set the temperature to 25°C.

-

Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Phase: Decrease the RH in steps of 10% from 90% back to 0%. Again, allow the sample to equilibrate at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Karl Fischer Titration

Karl Fischer titration is a highly specific method for determining the water content of a substance. It is based on a stoichiometric reaction between iodine and water.

Methodology:

-

Titrator Preparation: Prepare the Karl Fischer titrator with a suitable solvent (e.g., anhydrous methanol). Titrate the solvent to a stable endpoint to remove any residual water.

-

Sample Preparation: Accurately weigh approximately 100-150 mg of this compound.

-

Titration: Quickly add the sample to the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of reagent consumed.

-

For Stability Testing: To assess moisture uptake under specific conditions, store samples in a humidity-controlled chamber (e.g., 25°C / 75% RH) for a defined period (e.g., 24 hours) before performing the Karl Fischer titration.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Disodium Citrate Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of disodium (B8443419) citrate (B86180) sesquihydrate (Na₂C₆H₆O₇·1.5H₂O). The document details two primary synthesis methodologies, leveraging common laboratory reagents, and outlines a robust purification protocol based on recrystallization. Furthermore, it includes established analytical techniques for assessing the purity of the final product. All quantitative data is presented in clear, tabular format for ease of comparison, and experimental workflows are visualized using logical diagrams.

Synthesis of Disodium Citrate Sesquihydrate

This compound can be reliably synthesized in a laboratory setting through the neutralization of citric acid with a sodium-containing base. The stoichiometry of the reaction is critical to ensure the formation of the disodium salt rather than the monosodium or trisodium (B8492382) citrate. The reaction involves the neutralization of two of the three carboxylic acid groups of citric acid.

Synthesis via Neutralization of Citric Acid with Sodium Hydroxide (B78521)

This method utilizes a strong base, sodium hydroxide, to neutralize citric acid. The reaction is exothermic and requires careful control of the addition rate and temperature.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 2 M solution of sodium hydroxide (NaOH) by dissolving 8.0 g of NaOH pellets in 100 mL of deionized water. Allow the solution to cool to room temperature.

-

Weigh 21.01 g of citric acid monohydrate (C₆H₈O₇·H₂O) and dissolve it in 50 mL of deionized water in a 250 mL beaker with magnetic stirring.

-

-

Neutralization Reaction:

-

Place the beaker containing the citric acid solution in an ice bath to manage the heat generated during the reaction.

-

Slowly add the 2 M sodium hydroxide solution to the citric acid solution dropwise using a burette or dropping funnel while continuously monitoring the pH of the mixture with a calibrated pH meter.

-

Continue the addition of NaOH until the pH of the solution stabilizes between 4.9 and 5.2. This will require approximately 100 mL of the 2 M NaOH solution.

-

-

Crystallization:

-

Once the desired pH is reached, remove the beaker from the ice bath.

-

Concentrate the solution by heating it gently on a hot plate to approximately half of its original volume. Avoid boiling the solution vigorously.

-

Allow the concentrated solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

To maximize crystal yield, place the beaker in an ice bath for 1-2 hours after it has reached room temperature.

-

-

Isolation and Drying:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any residual impurities.

-

Dry the crystals in a desiccator over a suitable drying agent or in a drying oven at a temperature below 60°C to constant weight.

-

Synthesis via Neutralization of Citric Acid with Sodium Bicarbonate

This method employs a milder base, sodium bicarbonate, and is characterized by the evolution of carbon dioxide gas.

Experimental Protocol:

-

Reagent Preparation:

-

Weigh 21.01 g of citric acid monohydrate and dissolve it in 100 mL of deionized water in a 500 mL beaker with magnetic stirring.

-

-

Neutralization Reaction:

-

Slowly and in small portions, add 16.8 g of sodium bicarbonate (NaHCO₃) to the citric acid solution. The addition should be gradual to control the effervescence from the release of CO₂.

-

After the initial vigorous reaction subsides, continue adding the remaining sodium bicarbonate.

-

Once all the sodium bicarbonate has been added, stir the solution at room temperature for 30 minutes to ensure the reaction is complete. Check that the pH is in the range of 4.9-5.2.

-

-

Crystallization and Isolation:

-

Follow the same procedure for crystallization, isolation, and drying as described in section 1.1 (steps 3 and 4).

-

Quantitative Data for Synthesis Methods

| Parameter | Method 1: NaOH Neutralization | Method 2: NaHCO₃ Neutralization |

| Starting Materials | Citric Acid Monohydrate, Sodium Hydroxide | Citric Acid Monohydrate, Sodium Bicarbonate |

| Molar Ratio (Base:Acid) | 2:1 | 2:1 |

| Typical Yield | 80-90% | 75-85% |

| Purity (before purification) | ~95% | ~95% |

| Key Observations | Exothermic reaction, requires cooling | Effervescence (CO₂ evolution) |

Purification of this compound

Recrystallization is an effective method for purifying the crude this compound obtained from the synthesis. The principle relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Recrystallization from an Ethanol-Water Mixture

An ethanol-water mixture is a suitable solvent system for the recrystallization of this compound. The compound is soluble in hot water, and the addition of ethanol (B145695), in which it is less soluble, induces crystallization upon cooling.

Experimental Protocol:

-

Dissolution:

-

Place the crude this compound in a beaker.

-

Add a minimum amount of hot deionized water (approximately 70-80°C) to the beaker while stirring until the solid is completely dissolved.

-

-

Decolorization (Optional):

-

If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.

-

Perform a hot filtration to remove the activated charcoal.

-

-

Crystallization:

-

To the hot, clear solution, slowly add ethanol (95%) dropwise until the solution becomes slightly turbid.

-

Gently warm the solution until the turbidity just disappears.

-

Cover the beaker and allow it to cool slowly to room temperature. The formation of pure crystals should be observed.

-

For maximum yield, place the beaker in an ice bath for at least one hour.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 50:50 v/v).

-

Dry the purified crystals to a constant weight in a desiccator or a drying oven at a temperature below 60°C.

-

Quantitative Data for Purification

| Parameter | Recrystallization from Ethanol-Water |

| Solvent System | Ethanol-Water |

| Typical Recovery Yield | 70-85% |

| Expected Purity (Post-recrystallization) | >99% |

Purity Assessment

The purity of the synthesized and purified this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and acid-base titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of disodium citrate and quantifying any impurities.[1][2]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. A common mobile phase is a gradient of aqueous phosphoric acid and acetonitrile.[2]

-

Flow Rate: Typically 1.0 mL/min.[1]

-

Detection: UV detection at 210 nm.[2]

-

Sample Preparation: Prepare a standard solution of known concentration of this compound and a solution of the synthesized sample in deionized water.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the disodium citrate in the sample to that of the standard and identifying any impurity peaks.

Titration

A titration assay can be used to determine the percentage purity of the disodium hydrogen citrate.

Experimental Protocol:

-

Procedure: Accurately weigh a known amount of the dried this compound sample and dissolve it in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong acid, such as 0.1 M hydrochloric acid, using a suitable indicator or a pH meter to determine the endpoint.[3]

-

Calculation: The purity is calculated based on the volume of titrant used and the stoichiometry of the reaction.

Purity Specifications

| Parameter | Specification |

| Purity (HPLC) | ≥ 99.0% |

| Purity (Titration) | ≥ 99.0% |

| Single Maximum Impurity (HPLC) | ≤ 0.5%[1] |

| Total Impurities (HPLC) | ≤ 2.0%[1] |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis of crude this compound.

Caption: Workflow for the purification of this compound.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Disodium Citrate Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for disodium (B8443419) citrate (B86180) sesquihydrate in a laboratory environment. By consolidating critical safety data, outlining detailed experimental protocols for hazard assessment, and providing clear visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this compound responsibly and minimize potential risks.

Section 1: Compound Identification and Properties

Disodium citrate sesquihydrate is a salt of citric acid. It is commonly used in laboratory settings as a buffering agent and anticoagulant.[1] Understanding its physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₆Na₂O₇·1.5H₂O | [2] |

| Molecular Weight | 263.11 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Odor | Odorless | [2] |

| Melting Point | 149 °C (with decomposition) | [2] |

| Solubility in Water | Soluble | [4] |

| pH | 4.9 - 5.2 (1% aqueous solution) | |

| Stability | Stable under normal conditions. Moisture sensitive. | [2][5] |

Section 2: Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2][6] However, it is crucial to handle all chemicals with care. The available toxicological data is summarized below.

Table 2: Summary of Toxicological Data

| Test | Result | Reference |

| Acute Oral Toxicity | No data available | [2] |

| Skin Corrosion/Irritation | No data available | [2] |

| Serious Eye Damage/Irritation | No data available | [2] |

| Germ Cell Mutagenicity | No data available | [2] |

| Carcinogenicity | No data available | [2] |

| Reproductive Toxicity | No data available | [2] |

Section 3: Experimental Protocols for Hazard Assessment

To ensure the safety of laboratory personnel, chemical compounds undergo rigorous toxicological testing. The following are detailed methodologies for key experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines, which would be used to determine the toxicological profile of a substance like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This test provides information on the potential health hazards arising from a single oral ingestion of a substance.[7][8]

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[9]

-

Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water, withheld) overnight before dosing.[7]

-

Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water) and administered by gavage in a single dose.[7]

-

Sighting Study: A preliminary "sighting study" is conducted with a single animal to determine the appropriate starting dose for the main study.

-

Main Study: Dosing is initiated at a fixed dose level (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first animal determines the dosing of subsequent animals in a stepwise manner.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

-

Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[2][4][10]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Skin Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Substance Application: A small amount of the test substance (0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[2]

-

Scoring: The severity of skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[6][11][12]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Substance Instillation: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[12]

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation, and observations may continue for up to 21 days to assess reversibility.[11][12]

-

Scoring: The ocular lesions are scored using a standardized system.

Section 4: Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure laboratory safety.

-

Handling:

-

Storage:

Section 5: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

-

Engineering Controls:

-

Use in a well-ventilated area. A local exhaust ventilation system is recommended where dust may be generated.[6]

-

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be worn.

-

Section 6: First Aid Measures

In the event of accidental exposure, prompt and appropriate first aid is crucial.

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][11]

-

Skin Contact: Remove contaminated clothing. Gently wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[3][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if eye irritation persists.[2][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[11]

Caption: First Aid Response for Exposure.

Section 7: Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions:

-

Evacuate unnecessary personnel from the area.[11]

-

Wear appropriate personal protective equipment (see Section 5).

-

Avoid breathing dust.

-

-

Environmental Precautions:

-

Prevent the substance from entering drains or waterways.

-

-

Methods for Cleaning Up:

Caption: Spill Cleanup Procedure.

Section 8: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[2][11]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[11]

-

Specific Hazards: Thermal decomposition can produce carbon monoxide and carbon dioxide.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[11]

Section 9: Stability and Reactivity

-

Reactivity: No hazardous reactions under normal processing.[2]

-

Chemical Stability: Stable under normal conditions, but it is moisture-sensitive.[2][5]

-

Conditions to Avoid: Exposure to moist air or water.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon thermal decomposition.[2]

Section 10: Disposal Considerations

-

Waste Disposal: Dispose of this material and its container in accordance with all local, regional, national, and international regulations. It is recommended to use a licensed chemical disposal service.[11]

-

Contaminated Packaging: Empty containers should be triple-rinsed and offered for recycling or reconditioning.[2]

Disclaimer: This guide is intended for informational purposes only and is based on the provided search results. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and professional safety training. Always consult the specific SDS for this compound from your supplier and follow your institution's safety protocols.

References

- 1. sdfine.com [sdfine.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. oecd.org [oecd.org]

- 5. utu.fi [utu.fi]

- 6. nucro-technics.com [nucro-technics.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. testinglab.com [testinglab.com]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. scribd.com [scribd.com]

A Comprehensive Guide to the Long-Term Stability of Disodium Citrate Sesquihydrate Solutions for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term stability of disodium (B8443419) citrate (B86180) sesquihydrate solutions, a critical consideration for ensuring the accuracy and reproducibility of experimental results. Disodium citrate, a salt of citric acid, is widely utilized in various scientific applications, including as an anticoagulant, a buffering agent, and a component in drug formulations. Understanding its stability profile is paramount for maintaining the integrity of research and development processes.

Chemical Properties of Disodium Citrate Sesquihydrate

This compound (C₆H₆Na₂O₇·1.5H₂O) is a white, crystalline powder with a saline taste. It is freely soluble in water and practically insoluble in ethanol.[1] Solutions of sodium citrate are typically slightly alkaline, with a pH ranging from 7.5 to 8.7, making them effective buffering agents in biological and chemical systems.[2] The product is generally considered stable under normal conditions, though it is incompatible with strong oxidizing agents.[3][4][5]

Factors Influencing the Stability of Disodium Citrate Solutions

The stability of disodium citrate solutions can be influenced by several factors, including temperature, pH, light exposure, and the type of storage container.

Temperature: It is recommended to store disodium citrate solutions at room temperature, typically between 20-25°C (68-77°F).[2] While refrigeration at 2-8°C can be considered for long-term storage, it may lead to crystal formation, which could affect its performance.[2] Elevated temperatures can accelerate degradation.

pH: The pH of the solution is a critical factor. While sodium citrate solutions act as buffers, significant shifts in pH, particularly to highly acidic or alkaline conditions, especially when combined with heat, can lead to degradation.[6] One study noted that trisodium (B8492382) citrate stability was affected by combinations of heat with acid or alkali.[6]

Light Exposure: Disodium citrate is sensitive to light, especially ultraviolet (UV) light.[2] Exposure can degrade the solution and reduce its efficacy. Therefore, storage in opaque or amber-colored containers is recommended to protect it from light.[2] A notable degradation pathway involves the photochemical decomposition of citrate in the presence of trace amounts of iron, leading to the formation of 3-oxoglutarate and subsequently acetone. This can result in the covalent modification of proteins, a significant concern in biopharmaceutical research.

Container Material and Interactions: The choice of storage container can impact the stability of the solution. Studies have demonstrated the stability of trisodium citrate solutions in both polyvinyl chloride (PVC) and polypropylene (B1209903) (PP) syringes for at least 28 days at room temperature.[6][7] However, it has also been reported that neutral solutions of sodium citrate can attack silicate (B1173343) glasses, a factor to consider for long-term storage in glass containers.[3]

Contamination: To prevent microbial contamination and preserve the integrity of the solution, it is crucial to store it in a clean, sterile environment and use sterile containers.[2][8]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of sodium citrate solutions under different storage conditions.

Table 1: Stability of Trisodium Citrate Solutions in PVC Syringes at Room Temperature (21°C) [6]

| Concentration | Day 1 (% Initial Concentration) | Day 3 (% Initial Concentration) | Day 7 (% Initial Concentration) | Day 14 (% Initial Concentration) | Day 28 (% Initial Concentration) |

| 4.0% | 100.0 | 98.8 | 95.8 | 94.8 | 90.0 |

| 46.7% | 100.0 | 100.2 | 99.5 | 98.7 | 96.8 |

Table 2: Stability of Trisodium Citrate Solutions in Polypropylene Syringes at Room Temperature [7]

| Concentration | Storage Duration | Temperature | % Initial Concentration Remaining |

| 35 mM | 28 days | Room Temperature | ~100% |

| 90 mM | 28 days | Room Temperature | ~100% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

A stability-indicating HPLC method is essential for accurately quantifying the concentration of sodium citrate and detecting any degradation products.

Objective: To determine the concentration of disodium citrate and separate it from potential degradation products.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[9][10]

-

Mobile Phase: A typical mobile phase consists of a buffer and an organic modifier. For example:

-

Gradient Program: A gradient elution can be employed to ensure the separation of all components. A sample gradient is as follows:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 100 0 6.5 100 0 7.0 50 50 11.0 50 50 12.0 100 0 | 30.0 | 100 | 0 |

Sample Preparation:

-

Accurately weigh a sample of the disodium citrate solution.

-

Dilute the sample with HPLC-grade water to a known concentration (e.g., 0.11 mg/mL).[11]

-

Filter the solution through a 0.45 µm filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Objective: To intentionally degrade the disodium citrate solution under various stress conditions.

Methodology:

-

Acid Hydrolysis: Mix the disodium citrate solution with an acid (e.g., 0.1 N to 1 N HCl) and heat (e.g., reflux at 80-100°C for a specified time).[6][12]

-

Base Hydrolysis: Mix the disodium citrate solution with a base (e.g., 0.1 N to 1 N NaOH) and heat (e.g., reflux at 80-100°C for a specified time).[6][12]

-

Oxidative Degradation: Treat the disodium citrate solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and heat if necessary.[6]

-

Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-80°C) for an extended period.

-

Photolytic Degradation: Expose the solution to UV and/or fluorescent light.

After exposure to the stress conditions, the samples are neutralized (if necessary) and analyzed by HPLC to identify and quantify any degradation products.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Photochemical degradation of citrate in the presence of iron.

Caption: General workflow for stability testing of solutions.

Caption: Key factors that influence the stability of the solution.

Conclusion and Recommendations

This compound solutions are generally stable when stored under appropriate conditions. For optimal long-term stability in experimental settings, the following recommendations should be followed:

-

Storage Temperature: Store solutions at a controlled room temperature of 20-25°C.[2]

-

Light Protection: Always store solutions in light-protected (amber or opaque) containers to prevent photochemical degradation.[2]

-

Container Selection: Use high-quality, sterile containers made of materials like polypropylene or polyvinyl chloride, which have demonstrated compatibility.[6][7] Be cautious with long-term storage in glass containers due to potential interactions.[3]

-

pH Monitoring: For critical applications, monitor the pH of the solution over time, as significant shifts can indicate degradation.

-

Regular Testing: For long-term studies, it is advisable to periodically re-test the concentration of the citrate solution using a validated stability-indicating method like HPLC.

-

Aseptic Handling: Employ aseptic techniques when preparing and handling solutions to prevent microbial contamination.[8]

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability of their this compound solutions, thereby enhancing the reliability and validity of their experimental outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. The Ph Level Of Sodium Citrate Commonly Used In Labs [needle.tube]

- 3. researchgate.net [researchgate.net]

- 4. forced degradation products: Topics by Science.gov [science.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. cjhp-online.ca [cjhp-online.ca]

- 7. Chemical and microbiological stability, anticoagulant efficacy and toxicity of 35 and 90 mM trisodium citrate solutions stored in plastic syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. giwmscdnone.gov.np [giwmscdnone.gov.np]

- 10. scribd.com [scribd.com]

- 11. wjarr.com [wjarr.com]

- 12. pharmainfo.in [pharmainfo.in]

Disodium Citrate Sesquihydrate: A Versatile Precursor in Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) citrate (B86180) sesquihydrate, a di-sodium salt of citric acid, is emerging as a critical precursor and versatile reagent in a variety of advanced chemical synthesis applications. Its unique properties as a buffering agent, chelating agent, and reducing agent make it an invaluable tool in the controlled synthesis of nanoparticles, the formation of metal-organic frameworks (MOFs), and the preparation of complex metal oxides via sol-gel methods. This technical guide provides a comprehensive overview of the role of disodium citrate sesquihydrate in these key areas, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Role in Nanoparticle Synthesis: A Dual-Function Reagent

In the synthesis of metallic nanoparticles, such as gold (Au) and silver (Ag), this compound plays a dual role as both a reducing agent and a capping agent. The citrate ion is capable of reducing metal ions to their elemental form, leading to the nucleation and growth of nanoparticles. Simultaneously, the citrate ions adsorb onto the nanoparticle surface, providing electrostatic stabilization that prevents aggregation and controls particle size and morphology.

The concentration of the citrate precursor is a critical parameter that directly influences the final size of the nanoparticles. Generally, a higher molar ratio of citrate to the metal precursor results in the formation of smaller nanoparticles due to the increased number of nucleation sites and the enhanced surface coverage by the capping agent.

Experimental Protocol: Synthesis of Gold Nanoparticles

This protocol outlines the synthesis of gold nanoparticles using a method adapted from the well-established Turkevich method, highlighting the use of a citrate precursor.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (Na₂C₆H₆O₇·1.5H₂O)

-

Deionized water

Procedure:

-

Prepare a 1.0 mM solution of HAuCl₄ in deionized water.

-

In a separate flask, prepare a 1% (w/v) solution of this compound in deionized water.

-

Bring 20 mL of the HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.

-

Rapidly inject 2 mL of the 1% this compound solution into the boiling HAuCl₄ solution.

-

Observe the color change of the solution from pale yellow to deep red, indicating the formation of gold nanoparticles.

-

Continue boiling and stirring for an additional 10-15 minutes to ensure the reaction is complete.

-

Remove the flask from the heat and allow it to cool to room temperature.

-

The resulting colloidal gold nanoparticle solution can be characterized by UV-Vis spectroscopy and transmission electron microscopy (TEM).

Quantitative Data: Influence of Citrate Concentration on Nanoparticle Size

The following table summarizes the typical relationship between the citrate-to-gold molar ratio and the resulting average diameter of the synthesized gold nanoparticles. While much of the foundational work has been conducted with trisodium (B8492382) citrate, the principles are transferable to disodium citrate, with adjustments to account for the differing molar masses and basicity.

| Citrate:Au Molar Ratio | Average Nanoparticle Diameter (nm) |

| 1.5:1 | ~33 |

| 1.75:1 | ~22 |

| 2.0:1 | ~18 |

Note: These values are illustrative and can be influenced by other reaction parameters such as temperature, pH, and the rate of reagent addition.

Logical Relationship: Nanoparticle Formation Pathway

Caption: Pathway of nanoparticle formation using a citrate precursor.

Role in Sol-Gel Synthesis: A Chelating Agent for Controlled Hydrolysis

In the sol-gel synthesis of metal oxides, this compound functions as a chelating agent. It forms stable complexes with metal ions in the precursor solution. This chelation moderates the hydrolysis and condensation rates of the metal precursors, preventing rapid, uncontrolled precipitation and promoting the formation of a homogeneous gel network. The citrate complex also acts as a fuel during the subsequent calcination step, facilitating the formation of the desired oxide phase at lower temperatures.

The molar ratio of citric acid (or its salt) to the metal ions is a crucial factor in achieving a stable sol and a homogeneous gel. An excess of the chelating agent is often employed to ensure complete complexation of the metal ions.

Experimental Protocol: Synthesis of Zirconia Nanoparticles via a Citrate-Based Sol-Gel Method

This protocol describes the synthesis of zirconia (ZrO₂) nanoparticles, illustrating the role of a citrate precursor as a chelating agent.

Materials:

-

Zirconium hydroxide (B78521) (Zr(OH)₄)

-

Nitric acid (HNO₃)

-

This compound (Na₂C₆H₆O₇·1.5H₂O)

-

Ammonium (B1175870) hydroxide (NH₄OH)

Procedure:

-

Dissolve zirconium hydroxide in nitric acid.

-

Add a solution of this compound to the zirconium nitrate (B79036) solution with stirring. A typical molar ratio of citrate to zirconium is 0.5:1.

-

Heat the mixture to approximately 80°C for 2 hours to facilitate chelation.

-

Adjust the pH of the solution to around 6 by the dropwise addition of ammonium hydroxide.

-

Continue stirring the solution at 120°C for 4 hours to promote gel formation.

-